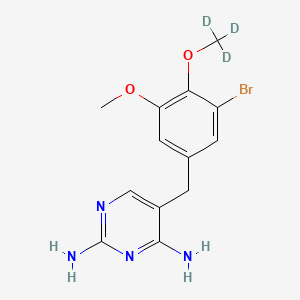

4-Desmethoxy-4-bromo Trimethoprim-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Desmethoxy-4-bromo Trimethoprim-d3 is a deuterated analogue of 4-Desmethoxy-4-bromo Trimethoprim. It is a synthetic organic compound with the molecular formula C13H12D3BrN4O2 and a molecular weight of 342.21 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which aids in various analytical techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy-4-bromo Trimethoprim-d3 involves the deuteration of 4-Desmethoxy-4-bromo Trimethoprim. The process typically includes the following steps:

Bromination: The starting material undergoes bromination to introduce the bromine atom at the desired position.

Deuteration: The methoxy group is replaced with a deuterated methoxy group using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using industrial-grade bromine and appropriate catalysts.

Deuteration: Employing deuterated methanol or other deuterated reagents in large reactors to ensure uniform deuteration.

Analyse Chemischer Reaktionen

Types of Reactions

4-Desmethoxy-4-bromo Trimethoprim-d3 can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced analogues with altered functional groups.

Wissenschaftliche Forschungsanwendungen

4-Desmethoxy-4-bromo Trimethoprim-d3 is widely used in scientific research due to its stable isotopic labeling. Applications include:

Wirkmechanismus

The mechanism of action of 4-Desmethoxy-4-bromo Trimethoprim-d3 involves its interaction with specific molecular targets. It is known to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, making it useful in studying cellular processes and drug interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Desmethoxy-4-bromo Trimethoprim: The non-deuterated analogue with similar chemical properties but without the isotopic labeling.

Trimethoprim: A related compound that also inhibits dihydrofolate reductase but lacks the bromine and deuterated methoxy groups.

Uniqueness

4-Desmethoxy-4-bromo Trimethoprim-d3 is unique due to its stable isotopic labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and pharmacokinetic studies.

Biologische Aktivität

4-Desmethoxy-4-bromo Trimethoprim-d3 (CAS No. 1346600-27-8) is a deuterated analog of trimethoprim, a well-known antibacterial agent. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to trimethoprim, featuring a bromine substitution and deuterium labeling. Its molecular formula is C14H14BrD3N3O2, with a molecular weight of approximately 344.2 g/mol. The presence of the bromine atom may influence its biological activity and interaction with target enzymes.

The primary mechanism of action for trimethoprim and its analogs, including this compound, involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for folate metabolism, which is essential for DNA synthesis and cellular replication in bacteria. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it retains efficacy similar to that of trimethoprim, particularly against Gram-positive and Gram-negative bacteria. The compound's potency can be attributed to its ability to effectively bind to the active site of DHFR, thereby inhibiting its function .

Antitumor Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antitumor activity. This is likely linked to its mechanism of action against DHFR, as folate metabolism is also pivotal in cancer cell proliferation. The compound's ability to inhibit DHFR may lead to reduced availability of nucleotides necessary for DNA replication in cancer cells .

Case Studies and Experimental Data

- Inhibition Assays : A study evaluating the DHFR inhibition capacity of various trimethoprim analogs demonstrated that this compound shows competitive inhibition with an IC50 value comparable to that of trimethoprim itself (IC50 = 55.26 µM) .

- DNA Binding Studies : Molecular docking studies reveal that this compound binds effectively within the minor groove of DNA, suggesting potential applications as a DNA-binding agent in therapeutic contexts .

Comparative Biological Activity Table

| Compound | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| Trimethoprim | 55.26 | Dihydrofolate Reductase (DHFR) | Antibacterial |

| This compound | Similar | Dihydrofolate Reductase (DHFR) | Antibacterial/Antitumor |

| Other TMP Analog (e.g., Compound 2) | 0.99 | Dihydrofolate Reductase (DHFR) | Stronger Inhibitor |

Eigenschaften

IUPAC Name |

5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSNBPJINGRLAM-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.